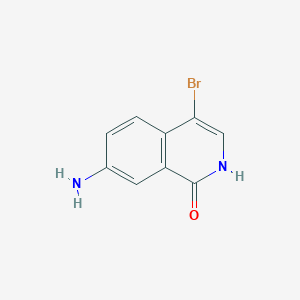

7-Amino-4-bromoisoquinolin-1(2H)-one

Description

Historical and Contemporary Significance of Isoquinolinone Scaffolds in Organic Synthesis and Chemical Research

Historically, the isoquinoline (B145761) core, from which isoquinolinones are derived, is found in a wide array of naturally occurring alkaloids, such as morphine and berberine. google.co.jp These natural products, with their potent biological activities, spurred extensive research into the synthesis and derivatization of the isoquinoline skeleton. In contemporary chemical research, isoquinoline and isoquinolinone scaffolds are recognized as architecturally intriguing and privileged structures for drug discovery. nih.govelsevierpure.com

The significance of this scaffold lies in its broad pharmacological profile, with derivatives showing anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The rigid, bicyclic framework serves as an effective anchor for orienting functional groups in three-dimensional space to interact with biological targets. Consequently, organic and medicinal chemists have shown intense interest in developing efficient synthetic methods to construct and functionalize the isoquinolinone core. semanticscholar.org This has led to its application in diverse areas, from potent enzyme inhibitors to fluorescent materials. nih.govnih.gov

Structural Classification and Nomenclature of Halogenated and Aminated Isoquinolinone Derivatives

The systematic naming of substituted isoquinolinones follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure, isoquinoline, is a benzopyridine composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. google.com Numbering begins at the carbon adjacent to the nitrogen in the pyridine ring and proceeds around the heterocycle before continuing to the benzene ring.

The compound 7-Amino-4-bromoisoquinolin-1(2H)-one is structurally classified as a disubstituted isoquinolinone. Its nomenclature can be broken down as follows:

Isoquinolin-1(2H)-one : This defines the core structure. "Isoquinoline" indicates the bicyclic aromatic system. The "-1(2H)-one" suffix specifies a ketone (C=O) group at position 1 and indicates that the nitrogen atom at position 2 is saturated with a hydrogen atom, breaking the full aromaticity of the pyridine portion of the heterocycle.

4-bromo- : A bromine atom is substituted at position 4 of the isoquinolinone ring. As a halogenated derivative, the bromine atom introduces a site for further chemical modification, typically through metal-catalyzed cross-coupling reactions.

7-amino- : An amino (-NH₂) group is present at position 7 on the benzene ring portion of the scaffold. This group can act as a nucleophile or a base and is often used as a handle for building out more complex molecular structures.

The substituents are listed alphabetically ("amino" before "bromo") in the final name. This compound is therefore a member of the class of halogenated and aminated aromatic heterocycles.

Foundational Research Context for the Study of 7-Amino-4-bromoisoquinolin-1(2H)-one

The impetus for the synthesis and study of 7-Amino-4-bromoisoquinolin-1(2H)-one arises directly from the field of oncology and the development of targeted cancer therapies. Specifically, this compound is a key advanced intermediate in the synthesis of Talazoparib . researchgate.net

Talazoparib is a highly potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the cellular machinery for DNA repair, particularly in fixing single-strand breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more severe double-strand DNA breaks, known as homologous recombination, is deficient. By inhibiting the PARP-mediated repair pathway, PARP inhibitors induce a state known as synthetic lethality in these cancer cells. The accumulation of unrepaired DNA damage leads to cell death, providing a targeted way to kill cancer cells while sparing healthy cells that have a functional homologous recombination pathway. researchgate.net

The development of potent and selective PARP inhibitors like Talazoparib required the creation of complex molecular architectures. The foundational research leading to 7-Amino-4-bromoisoquinolin-1(2H)-one was therefore driven by the need for a versatile chemical intermediate that could be efficiently incorporated into the total synthesis of this important drug.

Overview of the Research Scope for This Specific Chemical Entity

The research scope for 7-Amino-4-bromoisoquinolin-1(2H)-one is narrow and highly applied, focusing almost exclusively on its role as a synthetic precursor. It is not investigated for its own biological or pharmacological properties. Instead, research efforts are centered on:

Efficient Synthesis : Developing scalable, high-yield, and cost-effective synthetic routes to produce 7-Amino-4-bromoisoquinolin-1(2H)-one itself.

Application in Total Synthesis : Utilizing it as a key building block in the construction of Talazoparib. The compound's structure is strategically designed with two distinct reactive sites: the amino group at position 7 and the bromo group at position 4. This allows for sequential and controlled chemical reactions to build the final, complex structure of the PARP inhibitor.

The amino group is typically used to form a new heterocyclic ring system, while the bromo group allows for the introduction of other fragments via palladium-catalyzed cross-coupling reactions. Therefore, the study of this compound is a critical part of process chemistry and drug development, where the goal is the practical and efficient production of a life-saving medication.

Chemical Properties of 7-Amino-4-bromoisoquinolin-1(2H)-one

| Property | Value |

| Chemical Formula | C₉H₇BrN₂O |

| Molar Mass | 240.07 g/mol |

| IUPAC Name | 7-Amino-4-bromoisoquinolin-1(2H)-one |

| CAS Number | 1629457-79-1 |

| Appearance | Solid |

| Class | Halogenated and Aminated Isoquinolinone |

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

7-amino-4-bromo-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H7BrN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) |

InChI Key |

RUXZLDZHFRDCCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=C2Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 7 Amino 4 Bromoisoquinolin 1 2h One and Structural Analogs

Reactions at the Amino Group

The amino group at the C-7 position of the isoquinolinone ring is a primary site for various chemical modifications. Its reactivity is influenced by the electronic properties of the fused ring system.

The amino group of 7-Amino-4-bromoisoquinolin-1(2H)-one can undergo standard derivatization reactions common to aromatic amines. These include acylation and alkylation, which are fundamental for introducing a wide variety of substituents.

Acylation: This reaction involves the treatment of the aminoisoquinolinone with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This leads to the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield N-(4-bromo-1-oxo-1,2-dihydroisoquinolin-7-yl)acetamide. These reactions are crucial for creating building blocks for more complex molecules.

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. For example, reaction with methyl iodide could yield 7-(methylamino)-4-bromoisoquinolin-1(2H)-one. The term "(monosubstituted)amino" refers to an amino group with one substituent, which can be a C1 to C6 alkyl group, among others. google.com

Due to the reduced nucleophilicity of the aromatic amino group, harsh conditions are sometimes required for these transformations. beilstein-journals.org However, methods have been developed to facilitate these reactions under milder conditions, such as the use of N-hydroxysuccinimide-activated esters for acylation. beilstein-journals.org

Table 1: Examples of Derivatization Reactions at the Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(4-bromo-1-oxo-1,2-dihydroisoquinolin-7-yl)acetamide |

| Alkylation | Methyl iodide | 7-(methylamino)-4-bromoisoquinolin-1(2H)-one |

The reactivity of the 7-amino group is significantly modulated by the electronic effects of the isoquinolinone core. The isoquinolinone ring system, containing both an electron-withdrawing carbonyl group and a fused benzene (B151609) ring, influences the electron density on the amino group.

The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity compared to a simple alkylamine. This delocalization is a form of resonance effect. The extent of this delocalization is influenced by the position of the amino group on the ring. For aminoisoquinolines, the free electron pair of the amino group can couple with the ring's π electrons. researchgate.net

Reactions at the Bromo Position

The bromine atom at the C-4 position is another key handle for chemical modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The bromo substituent at the C-4 position of 7-Amino-4-bromoisoquinolin-1(2H)-one makes it an ideal substrate for these transformations.

Suzuki–Miyaura Coupling: This reaction involves the coupling of the bromoisoquinolinone with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to introduce new aryl, heteroaryl, or vinyl groups at the C-4 position. libretexts.orgmdpi.com The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org The reactivity of the halide in Suzuki coupling generally follows the order I > OTf > Br > Cl. libretexts.org

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| 7-Amino-4-bromoisoquinolin-1(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-Amino-4-phenylisoquinolin-1(2H)-one |

Sonogashira Coupling: This reaction couples the bromoisoquinolinone with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgjk-sci.comsynarchive.com This method is highly effective for synthesizing alkynyl-substituted isoquinolinones. The reaction can be carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgjk-sci.com The mechanism also proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Table 3: Example of a Sonogashira Coupling Reaction

| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| 7-Amino-4-bromoisoquinolin-1(2H)-one | Ethynylbenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 7-Amino-4-(phenylethynyl)isoquinolin-1(2H)-one |

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of 7-Amino-4-bromoisoquinolin-1(2H)-one, the isoquinolinone core itself provides some activation.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The leaving group (bromide) is then expelled to restore the aromaticity of the ring. For this reaction to be efficient, strong nucleophiles are typically required. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly enhances the reaction rate by stabilizing the negatively charged intermediate. libretexts.orgyoutube.com In isoquinoline (B145761) systems, nucleophilic substitution preferentially occurs at positions 1 and 3 of the pyridine (B92270) ring. youtube.com

The bromine atom can be removed through reductive debromination. This can be achieved using various reducing agents, such as catalytic hydrogenation. khanacademy.org In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). This reaction would yield 7-aminoisoquinolin-1(2H)-one.

Hydrogenation can also affect other parts of the molecule. Selective reduction of either the pyridine or the benzene ring in isoquinoline can be achieved under different conditions. iust.ac.ir For instance, the heterocyclic ring is typically reduced under catalytic hydrogenation in methanol (B129727) at room temperature and pressure. iust.ac.ir

Reactivity of the Lactam Moiety in Substituted Isoquinolinones

The lactam functionality within the isoquinolinone core can be chemically modified, a strategy that has proven essential for enabling subsequent reactions at other positions of the molecule. Protection of the lactam nitrogen is a key step to unlock the synthetic potential of this heterocyclic system.

One effective strategy involves the O-alkylation of the lactam to form a more reactive isoquinoline ether derivative. For instance, the lactam can be protected by converting it into a 1-methoxy or 1-benzyloxyisoquinoline. This transformation is crucial as it facilitates subsequent palladium-catalyzed cross-coupling reactions. nih.gov The protection of the lactam in 4-bromo-5-nitroisoquinolin-1-one as 1-methoxy-4-bromo-5-nitroisoquinoline or 1-benzyloxy-4-bromo-5-nitroisoquinoline allows for successful Stille, Suzuki, and Buchwald-Hartwig couplings. nih.gov These reactions proceed in high yields and demonstrate tolerance to a range of electronic demands and significant steric hindrance from the coupling partners. nih.gov

The choice of the protecting group on the lactam is also strategically important for the final deprotection step. For example, a 1-methoxy group can be cleaved using hydrogen bromide to regenerate the isoquinolinone, while a 1-benzyloxy group can be removed via hydrogenolysis, a process that can simultaneously reduce other functional groups, such as a nitro group, if present. nih.gov

Functionalization at Other Positions of the 7-Amino-4-bromoisoquinolin-1(2H)-one Core

With the lactam appropriately protected, the 7-amino-4-bromoisoquinolin-1(2H)-one core becomes amenable to a variety of functionalization reactions, primarily targeting the bromine and amino groups. These transformations are pivotal for creating a diverse library of substituted isoquinolinones for structure-activity relationship studies.

Cross-Coupling Reactions at the 4-Position:

The bromine atom at the C4 position serves as a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. Once the lactam is protected, the 4-bromo derivative readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Following protection of the lactam as a 1-methoxy or 1-benzyloxy ether, the 4-bromo-5-nitroisoquinoline (B183170) analog undergoes efficient Suzuki coupling with various arylboronic acids. nih.gov This method is robust, accommodating both electron-rich and electron-poor as well as sterically demanding boronic acids. nih.gov

Stille Coupling: The Stille reaction provides another avenue for carbon-carbon bond formation by coupling the aryl bromide with an organotin reagent. This reaction has also been successfully applied to the protected 4-bromo-5-nitroisoquinoline scaffold. nih.gov

Buchwald-Hartwig Amination: To introduce a new carbon-nitrogen bond at the 4-position, the Buchwald-Hartwig amination is the method of choice. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with an amine. On the protected 1-benzyloxy-4-bromo-5-nitroisoquinoline, this reaction proceeds in high yield, enabling the synthesis of 4-arylamino derivatives. nih.gov

Alkylation at the 4-Position:

Direct alkylation at the C4 position has been explored through a lithiation-alkylation sequence. Attempted lithiation of 1-methoxy-4-bromo-5-nitroisoquinoline followed by quenching with an electrophile like iodomethane (B122720) resulted in the desired 1-methoxy-4-methyl-5-nitroisoquinoline, although in low yield. nih.gov

Functionalization of the 7-Amino Group:

The amino group at the C7 position offers another site for chemical modification, such as acylation or sulfonylation. While specific examples for the 7-amino-4-bromoisoquinolin-1(2H)-one are not detailed in the provided context, the general reactivity of an aromatic amino group suggests that it can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, under standard conditions. These reactions would yield the corresponding amides and sulfonamides, further expanding the chemical diversity of the scaffold.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 1-Benzyloxy-4-bromo-5-nitroisoquinoline | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-benzyloxy-5-nitroisoquinoline | nih.gov |

| Stille Coupling | 1-Benzyloxy-4-bromo-5-nitroisoquinoline | Organotin reagent, Pd catalyst | 4-Aryl-1-benzyloxy-5-nitroisoquinoline | nih.gov |

| Buchwald-Hartwig Amination | 1-Benzyloxy-4-bromo-5-nitroisoquinoline | Amine, Pd catalyst, base | 4-Arylamino-1-benzyloxy-5-nitroisoquinoline | nih.govwikipedia.org |

| Lithiation-Alkylation | 1-Methoxy-4-bromo-5-nitroisoquinoline | n-BuLi, then Iodomethane | 1-Methoxy-4-methyl-5-nitroisoquinoline | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Amino 4 Bromoisoquinolin 1 2h One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure.

In the ¹H NMR spectrum of isoquinolin-1(2H)-one derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the heterocyclic and benzenoid rings. For instance, the protons on the aromatic ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The presence of the electron-donating amino group at the C-7 position is expected to shield the adjacent aromatic protons, causing them to resonate at a slightly higher field (lower ppm) compared to the unsubstituted parent compound. Conversely, the electron-withdrawing bromine atom at the C-4 position will deshield the neighboring protons. The proton of the N-H group in the lactam ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon (C-1) of the lactam ring is characteristically found at a very downfield chemical shift, often in the range of δ 160-180 ppm. The chemical shifts of the aromatic carbons are spread across the region of δ 100-150 ppm, with the carbon atom bearing the bromine (C-4) showing a characteristic upfield shift due to the heavy atom effect, while the carbon attached to the amino group (C-7) will be shifted downfield.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Bromo-Substituted Quinolin-4(1H)-one Derivative rsc.org

| Parameter | Value |

|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.72 (s, 1H), 8.10 (d, J = 7.1 Hz, 1H), 7.95 – 7.86 (m, 2H), 7.75 (d, J = 8.1 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.47 – 7.40 (m, 2H), 7.36 – 7.31 (m, 1H), 6.33 (d, J = 1.7 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 176.90, 148.97, 140.47, 131.85, 130.65, 129.89, 124.83, 124.72, 123.30, 118.69, 107.38 |

| HRMS (ESI) | calcd for C₁₅H₁₁BrNO [M+H]⁺ 300.0019, found 300.0020 |

Note: This data is for an analogous compound and serves for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

For 7-Amino-4-bromoisoquinolin-1(2H)-one, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of isoquinolinone derivatives often involves the loss of small molecules such as CO, HCN, and cleavage of the heterocyclic ring, providing further confirmation of the proposed structure.

As an illustrative example, the HRMS data for a bromo-substituted quinolin-4(1H)-one showed a calculated m/z for the [M+H]⁺ ion of 300.0019, with the experimental value found to be 300.0020, confirming the molecular formula C₁₅H₁₀BrNO. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.

For 7-Amino-4-bromoisoquinolin-1(2H)-one, the FT-IR spectrum is expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the lactam ring is also expected in this region, often as a broader band. The C=O stretching vibration of the lactam carbonyl group is a strong and characteristic absorption, typically observed in the range of 1650-1690 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region, at lower wavenumbers (below 1000 cm⁻¹).

The positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents. nih.govthermofisher.com

Table 2: Expected Characteristic FT-IR Absorption Bands for 7-Amino-4-bromoisoquinolin-1(2H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Lactam (N-H) | N-H Stretch | 3100 - 3300 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1690 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.

For 7-Amino-4-bromoisoquinolin-1(2H)-one, a successful SCXRD analysis would provide definitive proof of its structure. It would confirm the connectivity of the atoms, the planarity of the isoquinolinone ring system, and the positions of the amino and bromo substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino and lactam groups, which are crucial for understanding the solid-state properties of the compound.

While a specific crystal structure for 7-Amino-4-bromoisoquinolin-1(2H)-one is not publicly available, SCXRD remains the gold standard for absolute structure determination in the solid state.

Advanced Vibrational Spectroscopy and Spectroscopic Computational Correlations

To gain a deeper understanding of the vibrational properties of 7-Amino-4-bromoisoquinolin-1(2H)-one, advanced vibrational spectroscopic techniques can be coupled with computational methods. nih.gov Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and intensities of the molecule. nih.gov By comparing the calculated theoretical spectrum with the experimental FT-IR and Raman spectra, a more detailed and accurate assignment of the vibrational modes can be achieved.

These computational studies can also provide insights into the effects of substituents and intermolecular interactions on the vibrational spectrum. For example, calculations can model the shifts in vibrational frequencies upon hydrogen bonding, providing a more complete picture of the molecular structure and dynamics.

Chiroptical Spectroscopy for Enantiopure Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. If enantiopure derivatives of 7-Amino-4-bromoisoquinolin-1(2H)-one were to be synthesized, these techniques would be essential for determining their absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting CD spectrum is unique for each enantiomer and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. VCD provides similar stereochemical information but is based on the differential absorption of circularly polarized infrared radiation. While FT-IR spectroscopy can distinguish between racemic and enantiopure forms of a compound due to differences in crystal packing, chiroptical techniques directly probe the molecular chirality in solution. thermofisher.com

Role of 7 Amino 4 Bromoisoquinolin 1 2h One As a Chemical Building Block and Privileged Scaffold

Strategic Utility in the Construction of Diverse Organic Molecules and Complex Heterocyclic Systems

The strategic placement of reactive sites on the 7-Amino-4-bromoisoquinolin-1(2H)-one scaffold makes it an exceptionally useful intermediate in the synthesis of a wide array of organic molecules. The bromine atom at the C4 position and the amino group at the C7 position provide orthogonal handles for sequential chemical modifications, allowing for the controlled and predictable construction of complex structures.

A paramount application of this building block is in the synthesis of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with specific DNA repair defects. The isoquinolin-1-one core is a well-established pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, binding to the catalytic domain of the PARP enzyme.

Research has demonstrated that substituted 5-aminoisoquinolin-1-ones are of considerable interest as potential drugs, necessitating efficient synthetic routes to 4,5-disubstituted derivatives. pharmaguideline.com The synthesis of these target molecules often starts from precursors like 5-nitroisoquinolin-1-one, which can be brominated to yield 4-bromo-5-nitroisoquinolin-1-one. pharmaguideline.com Subsequent reduction of the nitro group would lead to a scaffold closely related to the title compound. However, direct functionalization of the 4-bromo-aminoisoquinolinone system via palladium-catalyzed coupling reactions has proven to be challenging. pharmaguideline.com

To overcome this, a common strategy involves the protection of the lactam nitrogen, for example, as a 1-methoxy or 1-benzyloxy derivative. This modification enhances the reactivity of the C4-bromo position, enabling high-yielding Stille, Suzuki, and Buchwald-Hartwig coupling reactions. pharmaguideline.com These reactions are crucial for introducing a diverse range of substituents at the C4 position, including alkyl, aryl, and arylamino groups. pharmaguideline.com The subsequent deprotection of the lactam and reduction of the nitro group (in the case of the 5-nitro precursor) yields the desired 4-substituted aminoisoquinolin-1-ones. pharmaguideline.com Following this synthetic logic, 7-Amino-4-bromoisoquinolin-1(2H)-one serves as a key intermediate, poised for diversification at the C4 position and further elaboration at the C7-amino group.

An example of a potent PARP-2 selective inhibitor synthesized through this methodology is 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one. pharmaguideline.com This highlights the strategic value of the 4-bromo-aminoisoquinolinone scaffold in accessing novel and effective therapeutic agents.

| Reaction Type | Utility | Reference |

| Suzuki Coupling | Introduction of aryl and heteroaryl groups at the C4 position. | pharmaguideline.com |

| Stille Coupling | Formation of carbon-carbon bonds with organotin reagents. | pharmaguideline.com |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds to introduce amino groups at the C4 position. | pharmaguideline.com |

| Lithiation/Alkylation | Introduction of alkyl groups at the C4 position. | pharmaguideline.com |

Scaffold Diversity and Access to Novel Polycyclic Architectures

The inherent reactivity of 7-Amino-4-bromoisoquinolin-1(2H)-one provides a gateway to a wide range of scaffold diversity and the construction of novel polycyclic heterocyclic systems. The isoquinolinone core can be elaborated upon through various cyclization strategies, leading to complex, multi-ring structures with potential applications in drug discovery and materials science.

The synthesis of isoquinolinone-based tricyclic compounds has been explored for the development of novel PARP-1 inhibitors. nih.gov These efforts demonstrate that the fundamental isoquinolinone structure can be annulated with additional rings to create more rigid and structurally complex scaffolds. nih.gov For instance, intramolecular cyclization reactions can be designed to fuse new rings onto the isoquinolinone core, leveraging the existing functional groups of the starting material.

While direct examples starting from 7-Amino-4-bromoisoquinolin-1(2H)-one are not extensively documented in the provided search results, the principles of heterocyclic synthesis suggest several potential pathways. The C7-amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct a new ring fused to the benzene (B151609) portion of the scaffold. Similarly, after conversion of the C4-bromo substituent to a suitable functional group, intramolecular cyclization reactions could be envisioned to form a ring between the C4 and C5 positions.

The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles and nucleosides, for example, showcases advanced strategies for building complex systems, such as thermal or photochemical cyclization of azidopyrimidines. nih.gov Such strategies could potentially be adapted to derivatives of 7-Amino-4-bromoisoquinolin-1(2H)-one to generate novel polycyclic architectures.

Rational Design and Synthesis of Compound Libraries Based on the Isoquinolinone Core

The concept of combinatorial chemistry, which involves the systematic and repetitive linking of various building blocks to generate a large array of diverse compounds, is a cornerstone of modern drug discovery. nih.gov The structure of 7-Amino-4-bromoisoquinolin-1(2H)-one is ideally suited for the principles of library synthesis. The presence of two distinct and reactive functional groups allows for a "two-point" diversification strategy.

A hypothetical library synthesis based on this scaffold could involve:

Diversification at the C4 position: A parallel synthesis approach could be employed where the 4-bromo position is subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a diverse set of boronic acids, alkynes, or amines. This would generate a collection of intermediates, each with a unique substituent at the C4 position.

Diversification at the C7 position: The resulting pool of C4-substituted intermediates could then be further diversified by reacting the C7-amino group with a range of acylating or alkylating agents, or through reductive amination with various aldehydes and ketones.

This two-dimensional diversification approach allows for the rapid generation of a large and structurally diverse library of compounds based on the 7-aminoisoquinolin-1-one core. These libraries can then be screened against various biological targets to identify new lead compounds for drug development programs. The generation and use of synthetic peptide combinatorial libraries have demonstrated the power of this approach in basic research and drug discovery. nih.gov

Bioisosteric Replacement and Scaffold Hopping Approaches in Chemical Structure Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds, improve pharmacokinetic properties, and explore novel chemical space. researchgate.net Bioisosterism involves the substitution of a functional group or moiety with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net Scaffold hopping entails replacing the core structure of a molecule with a chemically different scaffold while retaining the original biological activity. researchgate.net

The 7-Amino-4-bromoisoquinolin-1(2H)-one scaffold can be a valuable starting point for such design strategies. For instance, the bromine atom can be considered a bioisostere for other halogens or small lipophilic groups. More significantly, the entire isoquinolinone core can serve as a template for scaffold hopping.

In one study, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through a scaffold hopping approach. nih.gov This demonstrates the utility of the isoquinolinone core as a privileged structure that can be "hopped" to from other known inhibitor scaffolds to create new intellectual property and potentially improved drug candidates.

Conversely, derivatives of 7-Amino-4-bromoisoquinolin-1(2H)-one can be used as the starting point for scaffold hopping explorations. By identifying the key pharmacophoric elements responsible for its biological activity (e.g., the hydrogen bond donor/acceptor pattern of the lactam and the spatial orientation of the substituents), chemists can design and synthesize novel, non-isoquinolinone-based scaffolds that mimic these features.

Applications in Advanced Materials Science and Engineering

While the primary focus of research on isoquinoline (B145761) derivatives has been in medicinal chemistry, their unique photophysical and electronic properties also make them attractive candidates for applications in materials science. Isoquinoline-based structures have been investigated as fluorosensors and as components of advanced materials. researchgate.net

Isoquinoline derivatives have been incorporated into polymers and copolymers to create conductive materials, optical materials, and sensors. researchgate.net The ability to tune the electronic properties of the isoquinoline ring through substitution allows for the rational design of materials with specific characteristics. researchgate.net Furthermore, isoquinolines are used as ligands in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and separation technologies. researchgate.net

Although specific applications of 7-Amino-4-bromoisoquinolin-1(2H)-one in materials science are not detailed in the provided search results, its structure suggests potential utility. The amino group provides a site for polymerization or for grafting onto surfaces. The extended aromatic system of the isoquinolinone core, especially when functionalized with electron-donating or -withdrawing groups, could lead to interesting fluorescent or electronic properties. For example, some polycyclic fused 7-deazapurine nucleosides, which are complex heterocyclic systems, have been shown to be fluorescent. nih.gov This suggests that appropriately modified polycyclic derivatives of 7-Amino-4-bromoisoquinolin-1(2H)-one could also exhibit useful photophysical properties for materials science applications.

Future Research Directions and Perspectives for 7 Amino 4 Bromoisoquinolin 1 2h One

Development of Highly Efficient and Atom-Economical Synthetic Routes

While classical methods for isoquinolinone synthesis exist, future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 7-Amino-4-bromoisoquinolin-1(2H)-one. Modern synthetic methodologies that emphasize atom economy, such as transition-metal-catalyzed C-H activation and multicomponent reactions (MCRs), are particularly promising.

Transition-metal catalysis, particularly with rhodium, palladium, and copper, has emerged as a powerful tool for the construction of isoquinolinone skeletons. nih.govnih.govnih.govmdpi.comresearchgate.net Future efforts could focus on the direct C-H amination and bromination of a suitable isoquinolinone precursor, or the annulation of appropriately substituted benzamides with alkynes. nih.govmdpi.com For instance, a palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with allenoic acid esters presents a regioselective route to 3,4-substituted hydroisoquinolones, a strategy that could be adapted for the target molecule. mdpi.com Similarly, copper-catalyzed annulation of ketones with 2-halobenzamides offers a concise route to functionalized isoquinolin-1(2H)-ones. nih.gov

Multicomponent reactions (MCRs), which allow the formation of several chemical bonds in a single operation from three or more starting materials, offer a significant advantage in terms of efficiency and molecular diversity. nih.govchemicalpapers.com Exploring MCRs, such as the Strecker or Ugi reactions, could lead to novel and rapid access to the 7-Amino-4-bromoisoquinolin-1(2H)-one core or its derivatives. nih.gov The development of a one-pot synthesis would be a significant advancement, reducing waste and purification steps. nih.gov

The table below summarizes potential modern synthetic strategies for future exploration.

| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages | Relevant Findings |

| Transition-Metal-Catalyzed C-H Activation/Annulation | Rh(III), Pd(II), Cu(I) | High regioselectivity, functional group tolerance | Efficient for constructing substituted isoquinolinone cores. nih.govnih.govnih.govmdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | Acid or base catalysis | High atom economy, operational simplicity, rapid library generation | Proven for synthesizing complex heterocyclic scaffolds. nih.govchemicalpapers.comnih.gov |

| Domino Reactions | Palladium catalysts | Sequential bond formation in one pot, increased complexity | Can be used for domino Heck/cyclization to form quinolin-2(1H)-ones. nih.gov |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The dual functionality of 7-Amino-4-bromoisoquinolin-1(2H)-one offers a rich platform for exploring novel chemical transformations. The bromine atom at the C4-position and the amino group at the C7-position are prime sites for post-synthetic modifications, enabling the generation of diverse molecular architectures.

The bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. ysu.amcapes.gov.br These reactions would allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the C4-position, leading to a library of novel derivatives. The reactivity of similar bromo-substituted heterocycles in such transformations is well-documented and provides a solid foundation for this research. capes.gov.br

The amino group at the C7-position can undergo a range of reactions, including acylation, alkylation, and diazotization followed by substitution, to introduce further diversity. Furthermore, the nucleophilic character of the amino group could be exploited in intramolecular cyclization reactions to construct more complex, fused heterocyclic systems.

Investigating the interplay between the amino and bromo substituents could reveal unique reactivity. For instance, selective functionalization of one group while the other remains protected or unreactive would be a key challenge to address. The potential for intramolecular reactions, possibly triggered by a specific reagent or catalyst, could lead to the discovery of novel heterocyclic scaffolds.

| Reaction Type | Target Position | Potential Reagents | Expected Outcome |

| Suzuki Coupling | C4 | Aryl/heteroaryl boronic acids, Pd catalyst | C4-Aryl/heteroaryl derivatives |

| Heck Coupling | C4 | Alkenes, Pd catalyst | C4-Alkenyl derivatives |

| Sonogashira Coupling | C4 | Terminal alkynes, Pd/Cu catalyst | C4-Alkynyl derivatives |

| Buchwald-Hartwig Amination | C4 | Amines, Pd catalyst | C4-Amino derivatives |

| Acylation | C7-amino | Acyl chlorides, anhydrides | N-acylated derivatives |

| Diazotization | C7-amino | NaNO₂, H⁺ | Diazonium salt for further substitutions |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement and guide experimental research on 7-Amino-4-bromoisoquinolin-1(2H)-one. nih.govresearchgate.netrsc.org Future studies should leverage these methods for several key purposes.

Firstly, DFT calculations can be employed to elucidate the mechanisms of both the synthesis and subsequent transformations of the title compound. researchgate.netacs.orgresearchgate.net By modeling reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of the factors controlling regioselectivity and reactivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Secondly, computational methods can predict a range of molecular properties, including electronic structure, spectroscopic characteristics (NMR, IR, UV-Vis), and reactivity indices. nih.govrsc.orgmdpi.com For instance, Frontier Molecular Orbital (FMO) analysis can provide insights into the compound's chemical reactivity and kinetic stability. nih.govmdpi.com The calculated properties can be correlated with experimental data to validate the computational models and provide a more robust characterization of the molecule. nih.govmdpi.comresearchgate.net

Finally, in silico screening can be used to predict the potential of derivatives of 7-Amino-4-bromoisoquinolin-1(2H)-one for various applications, such as in materials science or medicinal chemistry. acs.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net By calculating properties like nonlinear optical (NLO) response or binding affinities to biological targets, computational studies can help prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. nih.govresearchgate.net

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactions | Elucidation of reaction pathways, transition state analysis, understanding regioselectivity. researchgate.netacs.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Correlation with experimental UV-Vis spectra, understanding electronic transitions. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity prediction | Identification of sites for electrophilic and nucleophilic attack, estimation of chemical reactivity. nih.govmdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analysis of bonding and charge distribution | Understanding intramolecular interactions and charge transfer. nih.gov |

| Molecular Docking and Dynamics | Prediction of biological activity | Identification of potential protein targets, estimation of binding affinities. mdpi.comresearchgate.net |

Integration of 7-Amino-4-bromoisoquinolin-1(2H)-one into Supramolecular Assemblies and Functional Materials

The structural features of 7-Amino-4-bromoisoquinolin-1(2H)-one make it an attractive building block for the construction of supramolecular assemblies and functional materials. nih.gov The amino group and the lactam moiety are capable of forming hydrogen bonds, which are key interactions in the self-assembly of molecules into well-defined architectures. The aromatic isoquinolinone core can participate in π-π stacking interactions, further directing the assembly process.

Future research could explore the self-assembly of 7-Amino-4-bromoisoquinolin-1(2H)-one and its derivatives in solution and in the solid state. By modifying the substituents at the C4 and C7 positions, it should be possible to tune the intermolecular interactions and control the resulting supramolecular structures, such as gels, liquid crystals, or porous frameworks.

Furthermore, the compound could be incorporated into polymers or other materials to impart specific functions. For example, isoquinoline (B145761) derivatives have been investigated as fluorosensors. nih.govmdpi.com The photophysical properties of 7-Amino-4-bromoisoquinolin-1(2H)-one and its derivatives could be studied to assess their potential as fluorescent probes or components in organic light-emitting diodes (OLEDs). The bromine atom also offers a site for polymerization or grafting onto surfaces.

| Area of Application | Key Molecular Features | Potential Functional Materials |

| Supramolecular Gels | Hydrogen bonding (amino, lactam), π-π stacking | Stimuli-responsive materials, drug delivery systems |

| Liquid Crystals | Anisotropic molecular shape, tunable intermolecular forces | Display technologies, sensors |

| Fluorescent Materials | Extended π-conjugated system | Fluorescent probes, OLEDs. nih.govmdpi.com |

| Porous Organic Frameworks | Rigid structure, sites for covalent linkage | Gas storage, catalysis |

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Chemistry

To fully realize the potential of 7-Amino-4-bromoisoquinolin-1(2H)-one, a synergistic and multidisciplinary approach is essential. Future research should seamlessly integrate synthetic chemistry, advanced spectroscopic characterization, and computational modeling. nih.govmdpi.comresearchgate.netscielo.br

This integrated workflow would begin with the design of novel derivatives based on computational predictions of desired properties. These target molecules would then be synthesized using the efficient and atom-economical routes discussed in section 7.1. Detailed spectroscopic analysis, including advanced NMR techniques, X-ray crystallography, and photophysical measurements, would provide a thorough characterization of the synthesized compounds. scielo.bracs.org

The experimental data would then be used to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the theoretical methods. nih.govmdpi.comresearchgate.net This synergistic interplay between theory and experiment will accelerate the discovery of new functionalities and applications for this versatile chemical entity. For example, an integrated study could explore the electrochromic properties of derivatives, combining synthesis, electrochemical measurements, and DFT calculations to rationalize structure-property relationships. nih.govmdpi.comresearchgate.netcapes.gov.br

A collaborative effort involving synthetic chemists, spectroscopists, and computational chemists will be crucial for unlocking the full scientific value of 7-Amino-4-bromoisoquinolin-1(2H)-one and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.